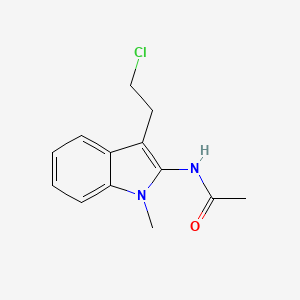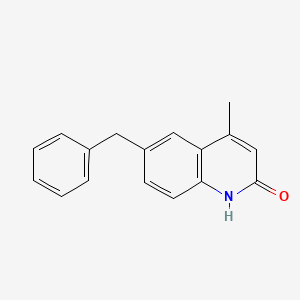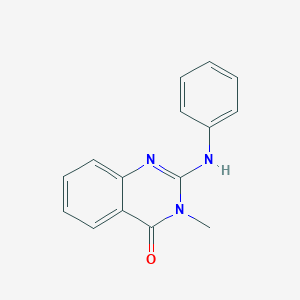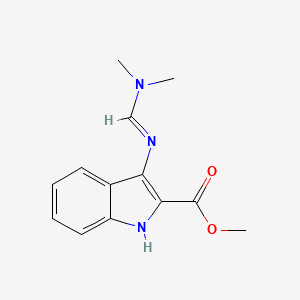
N-(3-(2-Chloroethyl)-1-methyl-1H-indol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(2-Chloroethyl)-1-methyl-1H-indol-2-yl)acetamide is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloroethyl group attached to the indole ring, which is further substituted with an acetamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Chloroethyl)-1-methyl-1H-indol-2-yl)acetamide typically involves the reaction of 1-methylindole with 2-chloroethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
N-(3-(2-Chloroethyl)-1-methyl-1H-indol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Ethyl-substituted indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
N-(3-(2-Chloroethyl)-1-methyl-1H-indol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(3-(2-Chloroethyl)-1-methyl-1H-indol-2-yl)acetamide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The indole ring structure allows for interactions with various receptors and proteins, contributing to its biological activity.
相似化合物的比较
Similar Compounds
N-(2-Chloroethyl)acetamide: A simpler analogue with similar reactivity but lacking the indole ring.
1-Methylindole: The parent compound without the chloroethyl and acetamide groups.
Uniqueness
N-(3-(2-Chloroethyl)-1-methyl-1H-indol-2-yl)acetamide is unique due to the combination of the indole ring and the chloroethylacetamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
89671-68-1 |
|---|---|
分子式 |
C13H15ClN2O |
分子量 |
250.72 g/mol |
IUPAC 名称 |
N-[3-(2-chloroethyl)-1-methylindol-2-yl]acetamide |
InChI |
InChI=1S/C13H15ClN2O/c1-9(17)15-13-11(7-8-14)10-5-3-4-6-12(10)16(13)2/h3-6H,7-8H2,1-2H3,(H,15,17) |
InChI 键 |
RJSXAQIUKSYOIW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C2=CC=CC=C2N1C)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![1-Isobutyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15066634.png)
